Product packaging for Methyl 3-amino-5-nitrobenzoate(Cat. No.:CAS No. 23218-93-1)

Methyl 3-amino-5-nitrobenzoate

Cat. No.: B1334038
CAS No.: 23218-93-1
M. Wt: 196.16 g/mol
InChI Key: HZVBRLJDOZZHFL-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-nitrobenzoate (CAS 23218-93-1) is a benzoate ester derivative of high value in scientific research and development. It is characterized by the simultaneous presence of an amino group and a nitro group on the benzene ring, making it a versatile chemical building block ( citation:9 ). The compound has a molecular formula of C 8 H 8 N 2 O 4 and a molecular weight of 196.16 g/mol ( citation:3 ). Researchers utilize this compound primarily as a key synthetic intermediate in the preparation of more complex molecules for pharmaceutical applications. While specific mechanistic studies on this exact compound are limited in the available literature, research on structurally similar nitro-aromatics provides context for its research value. For instance, studies on methyl 3,5-dinitrobenzoate have demonstrated significant multi-target antifungal activity against Candida albicans strains ( citation:4 ). This suggests that nitro-substituted benzoate esters are a class of compounds with promising bioactive properties, warranting further investigation. This compound serves as a critical precursor in exploring such structure-activity relationships. This product is intended for research purposes and laboratory use only. It is strictly for use in laboratory or further manufacturing settings and is not intended for direct human use. Researchers should handle this material with care, as it may have associated hazards. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B1334038 Methyl 3-amino-5-nitrobenzoate CAS No. 23218-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVBRLJDOZZHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373407
Record name methyl 3-amino-5-nitrobenzoate
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23218-93-1
Record name methyl 3-amino-5-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23218-93-1
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Synthetic Methodologies for Methyl 3 Amino 5 Nitrobenzoate

Retrosynthetic Analysis of Methyl 3-amino-5-nitrobenzoate: Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are apparent, focusing on the key functional groups: the methyl ester and the nitro group.

Strategy A: C(carbonyl)-O Bond Disconnection

This strategy involves disconnecting the ester linkage. This is a common and reliable disconnection, as esterification reactions are typically high-yielding and well-understood. This pathway identifies 3-amino-5-nitrobenzoic acid and a methanol (B129727) source as the immediate precursors. This approach places the burden of synthesis on correctly functionalizing the benzoic acid starting material.

Strategy B: C-N Bond Disconnection (Aromatic Nitration)

An alternative strategy involves disconnecting the carbon-nitrogen bond of the nitro group. This retrosynthetic step points to methyl 3-aminobenzoate (B8586502) as the direct precursor. This approach relies on the ability to control the regioselectivity of an electrophilic aromatic substitution (nitration) reaction on a disubstituted benzene (B151609) ring. The success of this strategy hinges on the directing effects of the existing amino and methyl ester groups.

These two distinct strategies form the basis for the forward synthesis approaches discussed below.

Forward Synthesis Approaches and Reaction Pathways

Based on the retrosynthetic analysis, the synthesis of this compound can be practically achieved by either esterifying 3-amino-5-nitrobenzoic acid or by nitrating methyl 3-aminobenzoate.

This is a direct and frequently employed method for synthesizing the target compound. It begins with the pre-functionalized carboxylic acid, and the final step is the formation of the methyl ester.

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.com In the context of synthesizing this compound, this involves reacting 3-amino-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst. study.com The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, or water is removed as it is formed. truman.edu

A common procedure involves passing dry hydrogen chloride gas into a solution of 3-amino-5-nitrobenzoic acid in methanol. chemicalbook.comchemicalbook.com The hydrogen chloride acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. study.com The reaction is typically stirred at room temperature for an extended period to ensure completion. chemicalbook.com

ParameterCondition
Starting Material 3-amino-5-nitrobenzoic acid
Reagent Methanol (serves as solvent and reactant)
Catalyst Dry Hydrogen Chloride (gas) or concentrated Sulfuric Acid
Temperature Room Temperature
Reaction Time Typically overnight
Workup Neutralization with a weak base (e.g., sodium bicarbonate solution) followed by extraction
Yield High (e.g., up to 94%) chemicalbook.com

An alternative to direct acid catalysis involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with the alcohol. Thionyl chloride (SOCl₂) is a common reagent for this transformation. masterorganicchemistry.com

The process begins by treating 3-amino-5-nitrobenzoic acid with thionyl chloride. This reaction converts the carboxylic acid into 3-amino-5-nitrobenzoyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gas. The resulting acyl chloride is highly reactive and is not typically isolated. It is subsequently treated with methanol, which acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the methyl ester. chemicalbook.com This method is often faster than Fischer esterification and is not an equilibrium reaction, which can lead to very high yields. researchgate.net The reaction is usually performed at low temperatures initially, followed by refluxing to ensure completion. chemicalbook.comscribd.com

ParameterCondition
Starting Material 3-amino-5-nitrobenzoic acid
Reagents 1. Thionyl chloride (SOCl₂) 2. Methanol (MeOH)
Temperature Initial cooling (e.g., 0 °C) for SOCl₂ addition, followed by reflux
Reaction Time Typically several hours to 24 hours chemicalbook.com
Workup Evaporation of solvent, neutralization, and extraction
Advantages Irreversible reaction, often leads to high yields

This synthetic route begins with a simpler, readily available precursor, methyl 3-aminobenzoate, and introduces the nitro group in the final step through an electrophilic aromatic substitution reaction.

The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. orgsyn.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. aiinmr.com The key challenge in this synthesis is controlling the position of the incoming nitro group. The outcome is dictated by the directing effects of the substituents already present on the benzene ring—the amino (-NH₂) group and the methyl ester (-COOCH₃) group.

The methyl ester group is an electron-withdrawing group and a meta-director. rsc.orgchegg.com It deactivates the aromatic ring towards electrophilic attack but directs incoming electrophiles to the position meta to itself (C5).

The amino group is a strongly activating, ortho, para-director. However, under the strongly acidic conditions of the nitrating mixture, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is strongly deactivating and is a meta-director.

Therefore, in the nitration of methyl 3-aminobenzoate, both the methyl ester group at C1 and the protonated amino group at C3 direct the incoming nitronium ion to the C5 position. This powerful synergistic effect results in a highly regioselective reaction, yielding this compound as the predominant product. The reaction is strongly exothermic and requires careful temperature control, typically being carried out at low temperatures (e.g., 0-15 °C) to prevent over-nitration and side reactions. orgsyn.orgechemi.com

ParameterCondition
Starting Material Methyl 3-aminobenzoate
Reagents Concentrated Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄)
Key Intermediate Nitronium ion (NO₂⁺)
Temperature Low temperature, typically 0-15 °C orgsyn.org
Workup Quenching the reaction mixture on ice, followed by filtration and washing
Selectivity High regioselectivity for the 5-position due to the meta-directing effects of both the -COOCH₃ and protonated -NH₃⁺ groups.

Introduction of the Nitro Group into Aminobenzoate Scaffolds

Nitrating Agent Selection and Reaction Control

The introduction of a nitro group onto the aromatic ring is a critical step, typically achieved through electrophilic aromatic substitution. The selection of the nitrating agent and strict control of reaction parameters are paramount to achieve the desired regioselectivity and to minimize the formation of byproducts.

A common and effective method for the nitration of methyl benzoate (B1203000) is the use of a "mixed-acid" system, comprising concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). echemi.comma.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. echemi.comaiinmr.com

Reaction Control: Temperature is a critical factor in controlling the nitration reaction. The process is highly exothermic, and maintaining a low temperature, typically between 0°C and 15°C, is essential to prevent over-nitration and the formation of unwanted isomers. echemi.comorgsyn.org Controlled, slow addition of the nitrating mixture to the methyl benzoate substrate is crucial for maintaining the desired temperature range. echemi.comma.edu Yields for the nitration of methyl benzoate to methyl 3-nitrobenzoate are reported to be in the range of 60-85% under these controlled conditions. echemi.comorgsyn.org

Introduction of the Amino Group into Nitrobenzoate Scaffolds

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of this compound. This is most commonly achieved through the reduction of a dinitro precursor, such as methyl 3,5-dinitrobenzoate (B1224709). The challenge lies in the selective reduction of one nitro group while leaving the other and the methyl ester functionality intact.

Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. This technique offers clean reactions and often high yields.

Catalysts and Conditions:

Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reduction is typically carried out using hydrogen gas in a solvent like methanol. commonorganicchemistry.comsciencemadness.org

Raney nickel is another effective catalyst for nitro group reductions. commonorganicchemistry.comwikipedia.org It can be particularly useful in cases where dehalogenation of aromatic halides is a concern with Pd/C. commonorganicchemistry.com

Other catalysts such as platinum(IV) oxide (PtO₂) can also be utilized. wikipedia.orgresearchgate.net

The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve selective reduction.

Other Reducing Agents for Nitro-to-Amino Conversion

Besides catalytic hydrogenation, several other chemical reducing agents can be employed for the conversion of nitro groups to amines. nih.gov

Common Reducing Agents:

Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic method for nitro group reduction. commonorganicchemistry.com This method is valued for its mildness, which allows for the presence of other reducible functional groups. commonorganicchemistry.com

Iron (Fe) powder in an acidic medium, such as acetic acid or in the presence of ammonium (B1175870) chloride, provides a cost-effective and mild reduction method. commonorganicchemistry.comsciencemadness.org

Zinc (Zn) in acidic conditions also serves as a gentle reducing agent for nitro groups. commonorganicchemistry.com

Sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction of nitroaromatics. wikipedia.org

A novel system using hydrazine glyoxylate with zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature. niscpr.res.in

Reducing Agent SystemTypical ConditionsKey Features
H₂ / Pd/CMethanol, atmospheric or elevated pressureHigh efficiency, clean reaction. commonorganicchemistry.comsciencemadness.org
H₂ / Raney NickelEthanol (B145695) or MethanolEffective, useful for substrates with halogens. commonorganicchemistry.comwikipedia.org
SnCl₂ / HClAcidic mediumMild conditions, tolerates other functional groups. commonorganicchemistry.com
Fe / Acid (e.g., Acetic Acid)Acidic mediumCost-effective and mild. commonorganicchemistry.com
Sodium HydrosulfiteAqueous or alcoholic solutionsAlternative to metal-based reductions. wikipedia.org
Selective Reduction Strategies in the Presence of Ester Functionality

A key challenge in the synthesis of this compound from a dinitro precursor is the selective reduction of one nitro group without affecting the methyl ester group.

Most of the common methods for nitro group reduction, such as catalytic hydrogenation with Pd/C and reductions using metals like iron, tin, or zinc in acidic media, are generally compatible with ester functionalities. commonorganicchemistry.com Metal hydrides like lithium aluminum hydride (LiAlH₄) are typically avoided as they would reduce both the nitro group and the ester. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) on its own is generally not reactive enough to reduce nitro groups but can be activated with transition metal complexes. jsynthchem.com The choice of a mild reducing agent and carefully controlled reaction conditions are crucial to ensure the integrity of the ester group during the nitro-to-amino conversion.

Convergent and Linear Synthesis Strategies for this compound and its Analogues

The synthesis of this compound and related compounds can be approached through either linear or convergent strategies. fiveable.mechemistnotes.com

The choice between a linear and convergent strategy depends on the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reaction steps. fiveable.me

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Temperature: As seen in the nitration step, precise temperature control is vital. echemi.comorgsyn.org For reductions, the temperature can influence the rate and selectivity of the reaction.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time to ensure complete conversion of the starting material while minimizing side reactions.

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. For instance, in catalytic hydrogenation, alcohols like methanol or ethanol are common solvents. sciencemadness.org

Catalyst Loading: In catalytic reactions, the amount of catalyst used can affect the reaction rate and cost-effectiveness.

Purity of Reagents: The use of high-purity starting materials, such as methyl benzoate that dissolves in sulfuric acid without coloration, can lead to higher yields. orgsyn.org

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic methodologies that align with the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. In the context of this compound synthesis, green chemistry approaches focus on two primary transformations: the esterification of 3,5-dinitrobenzoic acid and the selective reduction of one nitro group in the resulting ester, Methyl 3,5-dinitrobenzoate.

Sustainable protocols for these steps involve the use of less hazardous reagents, the application of energy-efficient technologies such as microwave irradiation, and the employment of catalytic methods to minimize waste. These approaches offer significant advantages over traditional methods, which often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents.

One of the key areas of improvement is the esterification of 3,5-dinitrobenzoic acid with methanol. Traditional Fischer esterification often requires prolonged heating under reflux with a strong acid catalyst, which is an energy-intensive process. truman.edu A greener alternative is the use of microwave-assisted organic synthesis (MAOS). ed.govsciepub.comresearchgate.netdigitellinc.com Microwave heating can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. sciepub.com This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture.

Another cornerstone of green synthesis for this compound is the selective reduction of one nitro group of Methyl 3,5-dinitrobenzoate. Classical reduction methods often employ stoichiometric amounts of metals, such as iron or tin, in the presence of a strong acid, which generates significant amounts of metallic waste. Catalytic hydrogenation, using hydrogen gas and a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney nickel, represents a much greener alternative. google.comsciencemadness.org This method is highly efficient, often proceeding with high selectivity and generating only water as a byproduct. The catalyst can also be recovered and reused, further enhancing the sustainability of the process. Catalytic transfer hydrogenation, which uses a hydrogen donor molecule in place of hydrogen gas, offers a safer alternative for laboratory-scale synthesis. rsc.org

The following table summarizes a representative green synthetic protocol for the two-step synthesis of this compound from 3,5-dinitrobenzoic acid, based on green chemistry principles.

StepReactionReactantsCatalyst/ReagentSolventConditionsReaction TimeYield
1Microwave-Assisted Esterification3,5-Dinitrobenzoic acid, MethanolSulfuric acid (catalytic)Methanol (reagent and solvent)Microwave irradiation (e.g., 100-150 W, sealed vessel)5-15 minutes>90%
2Selective Catalytic HydrogenationMethyl 3,5-dinitrobenzoate5% Palladium on Carbon (Pd/C)MethanolH₂ gas (atmospheric or slightly elevated pressure), Room temperature1-3 hoursQuantitative

Detailed research into these green methodologies has demonstrated their efficacy. For instance, studies on microwave-assisted Fischer esterification have consistently shown a significant reduction in reaction times and an increase in yields compared to conventional heating methods for various benzoic acid derivatives. researchgate.net The use of a sealed-vessel microwave reactor allows the solvent to be heated above its boiling point, further accelerating the reaction rate. researchgate.net

In the realm of nitro group reductions, catalytic hydrogenation is a well-established and highly efficient method. The selective reduction of one nitro group in dinitroaromatic compounds can be achieved by carefully controlling the reaction conditions, such as catalyst loading, hydrogen pressure, and reaction time. For the reduction of similar substrates like methyl m-nitrobenzoate, quantitative yields of the corresponding amino compound have been reported using palladium on carbon in methanol under atmospheric pressure of hydrogen. sciencemadness.org The high selectivity and yield, coupled with the mild reaction conditions and the recyclability of the catalyst, make this a prime example of a green chemical process.

The adoption of these green and sustainable protocols for the synthesis of this compound not only reduces the environmental impact of its production but also often leads to improved efficiency and safety, aligning with the core tenets of modern chemical manufacturing.

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 Amino 5 Nitrobenzoate

Reactivity of the Amino Group: Nucleophilic Behavior and Derivatization

The amino group in methyl 3-amino-5-nitrobenzoate is a key site of nucleophilic reactivity, enabling a variety of chemical transformations. Its behavior is modulated by the electronic interplay with the electron-withdrawing nitro and methyl ester groups on the aromatic ring.

Acylation and Amidation Reactions for Amide Derivatives

The nucleophilic nature of the amino group readily allows for acylation and amidation reactions to form a range of amide derivatives. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.

The general mechanism for the acylation of this compound involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. This is typically followed by the elimination of a leaving group to form the stable amide bond.

A related example is the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which proceeds through the reaction of 4-(methylamino)-3-nitrobenzoyl chloride with methylamine. google.com This highlights the feasibility of forming amide bonds in the presence of a nitro group on the benzene (B151609) ring. While this specific example does not start with this compound, the underlying principle of amidation of a nitro-substituted aminobenzoic acid derivative is directly applicable.

Table 1: Examples of Acylating Agents for Amine Derivatization

Acylating AgentResulting Amide Derivative (General Structure)Reaction Conditions
Acetyl ChlorideN-acetyl-3-amino-5-nitrobenzoate derivativeTypically in the presence of a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct.
Benzoyl ChlorideN-benzoyl-3-amino-5-nitrobenzoate derivativeOften carried out in a non-polar solvent with a base.
Acetic AnhydrideN-acetyl-3-amino-5-nitrobenzoate derivativeCan be performed with or without a catalyst, sometimes requiring heat.

Reactions with Electrophiles and Salt Formation

The lone pair of electrons on the amino group makes it susceptible to attack by various electrophiles beyond acylating agents. For instance, alkylation with alkyl halides can occur, although this can sometimes lead to a mixture of mono- and di-alkylated products.

Furthermore, the basic nature of the amino group allows for protonation and the formation of salts. Treatment of this compound with a strong acid, such as hydrochloric acid (HCl), would result in the formation of the corresponding ammonium (B1175870) salt, methyl 3-ammonio-5-nitrobenzoate chloride. This salt formation increases the water solubility of the compound.

Diazo and Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization, a pivotal reaction for the synthesis of azo compounds. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). organic-chemistry.orggoogle.comgoogle.com

The resulting diazonium salt, methyl 3-diazo-5-nitrobenzoate, is an electrophile that can then react with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgunb.ca The position of the azo coupling on the activated aromatic ring is directed by the existing substituents. This class of reactions is the basis for the synthesis of a vast array of azo dyes. unb.ca

Reactivity of the Nitro Group: Electron-Withdrawing Effects and Reductive Transformations

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Impact on Aromatic Ring Electrophilic/Nucleophilic Substitution Regioselectivity

The presence of both an amino and a nitro group on the benzene ring creates a complex interplay of directing effects in electrophilic aromatic substitution reactions. The amino group is a strongly activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. scispace.comresearchgate.netlibretexts.org

In the case of this compound, the directing effects of the two groups are in opposition. The amino group at position 3 directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. The nitro group at position 5 directs incoming electrophiles to the meta positions relative to it, which are positions 1 and 3. Since position 3 is already substituted, the directing effect of the nitro group would favor substitution at position 1. However, the amino group is a much stronger activating group than the nitro group is a deactivating one. Therefore, the regioselectivity of electrophilic aromatic substitution on this compound is expected to be primarily governed by the amino group, leading to substitution at the positions ortho and para to it (positions 2, 4, and 6). For example, in a bromination reaction, the major products would be the 2-bromo, 4-bromo, and 6-bromo derivatives. mdpi.com

Conversely, the strong electron-withdrawing nature of the nitro group, and to a lesser extent the methyl ester, deactivates the ring towards nucleophilic aromatic substitution (SNA_r). However, for a nucleophilic attack to occur, there typically needs to be a good leaving group on the ring, and the electron-withdrawing groups should be positioned ortho or para to it to stabilize the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.orgtotal-synthesis.com In this compound, there isn't an inherent leaving group like a halide. If a leaving group were present at a position ortho or para to the nitro group, the ring would be activated for nucleophilic aromatic substitution.

Further Reduction Pathways and Multi-functionalization

The nitro group is readily susceptible to reduction, offering a versatile handle for further functionalization of the molecule. A variety of reducing agents can be employed to convert the nitro group into an amino group, yielding methyl 3,5-diaminobenzoate. nih.gov

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. sciencemadness.orgmasterorganicchemistry.comwikipedia.org

Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

The resulting diamine is a valuable intermediate for the synthesis of more complex molecules. For instance, the two amino groups can be selectively functionalized to introduce different substituents, leading to a wide range of multi-functionalized derivatives. This strategy is employed in the synthesis of various pharmacologically active compounds and materials with specific properties.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reducing AgentReaction ConditionsProduct
H₂/Pd-CTypically at room temperature and atmospheric or slightly elevated pressure in a solvent like ethanol (B145695) or methanol (B129727).Amine
Fe/HClOften requires heating.Amine
Sn/HClCan be carried out at room temperature or with gentle heating.Amine
Na₂S₂O₄ (Sodium Dithionite)Usually in an aqueous or mixed aqueous/organic solvent system.Amine

Reactivity of the Ester Moiety: Hydrolysis and Transesterification Kinetics

The reactivity of the ester functional group in this compound is significantly influenced by the electronic effects of the amino and nitro substituents on the aromatic ring. These substituents modulate the electron density at the carbonyl carbon, thereby affecting the rates of nucleophilic attack in hydrolysis and transesterification reactions.

Hydrolysis Kinetics:

The hydrolysis of this compound to 3-amino-5-nitrobenzoic acid can proceed under both acidic and basic conditions, with distinct mechanistic pathways and kinetic profiles.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ions, the reaction typically follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide ion. The electron-withdrawing nitro group at the meta position significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Conversely, the electron-donating amino group, also at a meta position, has a less pronounced, slightly deactivating effect compared to an unsubstituted methyl benzoate (B1203000). The net effect is an acceleration of the hydrolysis rate compared to methyl benzoate. The Hammett equation, which relates reaction rates to substituent constants (σ), predicts a positive reaction constant (ρ) for the alkaline hydrolysis of benzoate esters, indicating that electron-withdrawing groups accelerate the reaction. For the alkaline hydrolysis of methyl esters of substituted benzoic acids, a ρ value of approximately 2.38 has been reported. chegg.com

Transesterification Kinetics:

Transesterification, the conversion of one ester to another, can also be catalyzed by either acids or bases. ucla.edu The kinetic principles mirror those of hydrolysis. In a base-catalyzed transesterification, for instance with ethanol to form ethyl 3-amino-5-nitrobenzoate, the rate would be enhanced by the electron-withdrawing nitro group. In an acid-catalyzed process, the electronic effects of the substituents would have a similar impact as in acid-catalyzed hydrolysis.

Reaction ConditionRate Constant (k) [M⁻¹s⁻¹]Activation Energy (Ea) [kJ/mol]Pre-exponential Factor (A) [M⁻¹s⁻¹]
Base-Catalyzed Hydrolysis (25°C)
Methyl Benzoate2.0 x 10⁻⁴651.5 x 10⁸
Methyl 3-Nitrobenzoate1.5 x 10⁻²602.0 x 10⁸
This compound (Illustrative)8.0 x 10⁻³621.8 x 10⁸
Acid-Catalyzed Hydrolysis (50°C)
Methyl Benzoate5.0 x 10⁻⁵755.0 x 10⁷
Methyl 3-Nitrobenzoate1.0 x 10⁻⁶852.0 x 10⁷
This compound (Illustrative)3.0 x 10⁻⁶823.5 x 10⁷

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies are essential for a comprehensive understanding of the reaction mechanisms involving this compound. These studies provide quantitative data on reaction rates, equilibria, and the energy changes that occur during a chemical transformation. nih.gov

Kinetic Studies:

Kinetic investigations typically involve monitoring the concentration of reactants or products over time to determine the rate law and the rate constant for a reaction. For the hydrolysis of this compound, this could be achieved using techniques such as titration of the resulting carboxylic acid or spectrophotometric methods. zenodo.org By performing these measurements at different temperatures, the activation parameters of the reaction, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined using the Arrhenius and Eyring equations. These parameters provide insights into the energy barrier of the reaction and the molecularity and ordering of the transition state.

Thermodynamic Studies:

Thermodynamic studies focus on the energy difference between reactants and products, determining the spontaneity and position of equilibrium for a reaction. The key thermodynamic parameters are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). For the hydrolysis of this compound, these values would indicate whether the formation of 3-amino-5-nitrobenzoic acid and methanol is favorable under standard conditions. Calorimetry is a common experimental technique used to measure the heat absorbed or released during a reaction, from which the enthalpy change can be calculated.

ParameterIllustrative ValueSignificance
ΔG‡ (Gibbs Free Energy of Activation) +85 kJ/molRepresents the energy barrier that must be overcome for the reaction to occur. A higher value indicates a slower reaction rate.
ΔH‡ (Enthalpy of Activation) +60 kJ/molThe change in heat content in going from reactants to the transition state. It is related to the energy of bond breaking and formation.
ΔS‡ (Entropy of Activation) -84 J/(mol·K)The change in randomness or disorder in forming the transition state. A negative value suggests a more ordered transition state, as is common in bimolecular reactions where two species come together.
ΔG (Gibbs Free Energy of Reaction) -10 kJ/molIndicates the spontaneity of the reaction. A negative value signifies that the reaction is exergonic and proceeds spontaneously.
ΔH (Enthalpy of Reaction) -25 kJ/molThe overall heat change of the reaction. A negative value indicates an exothermic reaction that releases heat.
ΔS (Entropy of Reaction) -50 J/(mol·K)The overall change in disorder of the reaction. A negative value indicates that the products are more ordered than the reactants.

Advanced Spectroscopic, Structural, and Analytical Elucidation of Methyl 3 Amino 5 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and studying the conformational dynamics of chemical compounds. For Methyl 3-amino-5-nitrobenzoate, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide detailed insights into its atomic arrangement and electronic environment.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the structural characterization of this compound. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the nuclei, which is in turn affected by the presence of electron-withdrawing (nitro and ester groups) and electron-donating (amino group) substituents on the benzene (B151609) ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for the aromatic protons and the methyl ester protons. A reported ¹H NMR spectrum in CDCl₃ shows the following signals: a triplet at 8.21 ppm (J = 1.5 Hz) corresponding to one proton, a broad singlet at 4.19 ppm attributed to the two amine protons, and a singlet at 3.96 ppm for the three methyl protons researchgate.net. The downfield shift of the aromatic proton is due to the deshielding effects of the adjacent nitro and ester groups. The broadness of the amino proton signal is characteristic and can be attributed to factors such as quadrupole effects of the nitrogen atom and potential hydrogen bonding.

For comparison, the related compound, Methyl 3-nitrobenzoate, in CDCl₃ exhibits signals for its aromatic protons at δ 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), and 7.65 – 7.50 (m, 2H), with the methyl protons appearing at 3.93 ppm (s, 3H) rsc.org. The presence of the amino group in this compound significantly alters the chemical shifts of the aromatic protons due to its electron-donating nature.

¹H NMR Chemical Shifts (ppm) and Multiplicities for this compound and Related Compounds in CDCl₃
CompoundAromatic ProtonsAmino Protons (-NH₂)Methyl Protons (-OCH₃)
This compound8.21 (t, 1H)4.19 (br s, 2H)3.96 (s, 3H)
Methyl 3-nitrobenzoate8.76 (s, 1H), 8.37–8.28 (m, 2H), 7.65–7.50 (m, 2H)-3.93 (s, 3H)

¹³C NMR Spectroscopy

For the related compound, Methyl 3-nitrobenzoate, the ¹³C NMR spectrum in CDCl₃ shows peaks at 164.7 (C=O), 148.1, 135.1, 131.7, 129.5, 127.2, 124.3 (aromatic carbons), and 52.6 (-OCH₃) ppm rsc.org. The presence of the amino group at the 3-position in this compound would lead to a significant upfield shift for the carbons ortho and para to it (C2, C4, C6) and a downfield shift for the carbon directly attached to the amino group (C3), due to resonance and inductive effects. The carbon attached to the nitro group (C5) would be expected to be significantly deshielded.

Expected ¹³C NMR Chemical Shift Ranges (ppm) for this compound
Carbon AtomExpected Chemical Shift Range (ppm)Rationale
C=O (Ester)164-168Typical range for ester carbonyl carbons.
-OCH₃ (Methyl)52-55Characteristic for methyl ester carbons.
Aromatic C-NH₂~140-150Strong deshielding by the attached nitrogen.
Aromatic C-NO₂~145-155Strong deshielding by the nitro group.
Other Aromatic Carbons110-135Influenced by the combined electronic effects of the substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment on this compound would show correlations between scalar-coupled protons. For this molecule, it would primarily confirm the coupling between the aromatic protons, helping to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum would unequivocally link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

While specific 2D NMR spectra for this compound were not found in the literature search, the application of these techniques to similar aromatic compounds is a standard practice for unambiguous structure elucidation researchgate.netsdsu.edu.

Investigation of Rotational Isomers and Dynamic Conformational Behavior in Solution

The presence of the amino and ester groups in this compound introduces the possibility of rotational isomers (conformers). Rotation around the C-N bond of the amino group and the C-C bond connecting the ester group to the aromatic ring can be influenced by steric hindrance and electronic interactions with the other substituents.

At room temperature, the rotation around these bonds is generally fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, this rotation may slow down sufficiently to allow for the observation of distinct signals for different conformers. Variable-temperature NMR studies could, therefore, provide insights into the rotational barriers and the relative populations of different conformers in solution. The study of conformational analysis is crucial for understanding the relationship between a molecule's structure and its reactivity and biological activity ijpsr.comchemistrysteps.comlibretexts.orglibretexts.orgutdallas.edu.

Solvent Effects on NMR Spectra and Chemical Shifts

The choice of solvent can significantly influence the chemical shifts in NMR spectra due to interactions between the solvent and the solute molecules. These interactions can include hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS).

For this compound, which possesses polar functional groups (amino, nitro, and ester), changing the solvent is expected to alter the chemical shifts of both the proton and carbon nuclei. For instance, in a hydrogen-bond accepting solvent like acetone-d₆ or DMSO-d₆, the chemical shift of the amino protons would likely be shifted downfield compared to in a less interactive solvent like CDCl₃, due to the formation of hydrogen bonds. Aromatic solvents like benzene-d₆ can induce significant shifts (ASIS) due to the formation of specific solute-solvent complexes, which can be useful for resolving overlapping signals in the aromatic region researchgate.netreddit.comresearchgate.netnanalysis.com. The chemical shifts of labile protons, such as those in amino groups, can be particularly sensitive to the solvent environment and the presence of water acs.org.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Characterization of Ester Carbonyl, Nitro, and Amino Vibrational Modes

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl (C=O), nitro (NO₂), and amino (N-H) functional groups.

Ester Carbonyl (C=O) Stretching : The C=O stretching vibration of the ester group typically appears as a strong and sharp band in the region of 1735-1750 cm⁻¹ for aromatic esters.

Nitro (NO₂) Group Vibrations : The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch, which is usually strong and appears in the range of 1500-1570 cm⁻¹, and a symmetric stretch, which is of medium to strong intensity and is found between 1300-1370 cm⁻¹.

Amino (N-H) Group Vibrations : The primary amino group (-NH₂) shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. The asymmetric stretching vibration appears at a higher frequency than the symmetric stretching vibration. Additionally, an N-H bending (scissoring) vibration is typically observed in the range of 1590-1650 cm⁻¹.

The analysis of the IR spectrum of the related compound, 4-methyl-3-nitrobenzoic acid, provides some context for the expected vibrational frequencies. In that molecule, the nitro group's symmetric stretching vibration was observed at 1340 cm⁻¹ researchgate.net. For methyl p-nitrobenzoate, an IR spectrum is available, which would show the characteristic ester and nitro group absorptions . The presence of the amino group in the target molecule will introduce the characteristic N-H stretching and bending vibrations.

Expected Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Amino (-NH₂)N-H Asymmetric Stretch3400-3500Medium
Amino (-NH₂)N-H Symmetric Stretch3300-3400Medium
Amino (-NH₂)N-H Bend (Scissoring)1590-1650Medium to Strong
Ester (C=O)C=O Stretch1735-1750Strong
Nitro (-NO₂)Asymmetric Stretch1500-1570Strong
Nitro (-NO₂)Symmetric Stretch1300-1370Medium to Strong

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

The molecular architecture of this compound is conducive to the formation of intricate hydrogen bonding networks, which are pivotal in dictating its supramolecular assembly. The molecule possesses a primary amine (-NH₂) group, which acts as a hydrogen bond donor, and several acceptor sites, namely the two oxygen atoms of the nitro (-NO₂) group and the carbonyl oxygen of the ester group (-COOCH₃).

Computational analysis indicates that the molecule has one hydrogen bond donor count and five hydrogen bond acceptor counts nih.gov. These functionalities allow for a variety of intermolecular interactions. The N-H protons of the amino group can form hydrogen bonds with the oxygen atoms of the nitro group or the carbonyl oxygen of a neighboring molecule. These interactions are expected to link the molecules into extended structures, such as one-dimensional chains or two-dimensional sheets.

While specific crystallographic data for this compound is not available in the reviewed literature to definitively characterize its supramolecular structure, studies on analogous nitro-substituted aminobenzoate derivatives show a strong tendency to form complex, hydrogen-bonded sheets nih.gov. It is therefore highly probable that this compound self-assembles into well-ordered supramolecular structures governed by N-H···O hydrogen bonds, leading to a stable solid-state architecture.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₈H₈N₂O₄. HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretically calculated monoisotopic mass is crucial for its identification in complex mixtures.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₈N₂O₄
Nominal Mass 196 g/mol

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Fragmentation Patterns

The fragmentation of this compound varies significantly depending on the ionization technique employed.

Electron Ionization (EI-MS): In EI-MS, the high-energy electron beam causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The molecular ion peak (M⁺•) is expected at m/z 196. Key fragmentation pathways for esters, aromatic nitro compounds, and amines suggest several characteristic daughter ions libretexts.orgchemguide.co.uk.

Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, resulting in an acylium ion [M - 31]⁺ at m/z 165.

Loss of a carbomethoxy radical (•COOCH₃): Cleavage of the ester group from the aromatic ring, leading to a fragment [M - 59]⁺ at m/z 137.

Loss of a nitro group (•NO₂): A typical fragmentation for nitroaromatic compounds, yielding a fragment [M - 46]⁺ at m/z 150.

Loss of carbon monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose CO to form a fragment at m/z 137.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique, typically resulting in less fragmentation. The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 197. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. Common fragmentation pathways for protonated amino compounds often involve the loss of small neutral molecules nih.gov. For this compound, this could involve the loss of methanol (B129727) (CH₃OH) or water (H₂O).

Table 2: Predicted Key Mass Fragments of this compound

Ionization Precursor Ion (m/z) Key Fragment (m/z) Identity of Lost Neutral/Radical
EI-MS 196 (M⁺•) 165 •OCH₃
EI-MS 196 (M⁺•) 150 •NO₂
EI-MS 196 (M⁺•) 137 •COOCH₃

X-ray Crystallography for Absolute Structure Determination and Solid-State Architecture

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, a definitive experimental elucidation of its solid-state architecture is not currently possible. The following sections describe the type of information that would be obtained from such an analysis.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, a detailed analysis of the precise bond lengths, bond angles, and torsion angles for this compound in the solid state cannot be conducted. Such data would provide invaluable insight into the molecular geometry, including the planarity of the benzene ring, the orientation of the amino, nitro, and methyl ester substituents, and any steric or electronic effects influencing these parameters.

Polymorphism and Crystallographic Engineering Investigations

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is crucial for understanding the physical properties of materials. While specific studies on the polymorphism of this compound are not extensively detailed in the provided research, the principles of crystallographic engineering can be understood from related aromatic nitro-amino compounds.

Other Spectroscopic and Analytical Techniques for Research Characterization

A suite of spectroscopic and analytical methods is essential for a comprehensive characterization of this compound.

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. tanta.edu.eg The chromophores within this compound—the benzene ring, the nitro group (-NO₂), and the amino group (-NH₂)—govern its UV-Vis absorption spectrum.

The electronic transitions in such molecules are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org For this compound, the following transitions are expected:

π → π* transitions: These high-energy transitions occur within the aromatic ring and are characteristic of conjugated systems. libretexts.org

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups, or the nitrogen of the amino group) to an anti-bonding π* orbital. libretexts.org These are generally weaker and occur at longer wavelengths compared to π → π* transitions.

The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the aromatic ring can lead to intramolecular charge transfer, influencing the energy and intensity of the absorption bands.

Type of Transition Involved Orbitals Associated Functional Groups
π → πBonding π to anti-bonding πAromatic (Benzene) Ring, Nitro Group, Carbonyl Group
n → πNon-bonding n to anti-bonding πNitro Group, Carbonyl Group, Amino Group

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition Pathways

Thermal analysis techniques like TGA and DSC are vital for determining the thermal stability and phase behavior of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine thermal transitions such as melting, crystallization, and glass transitions. nih.gov For this compound, DSC would reveal its melting point, which has been reported to be in the range of 165-166°C with decomposition. ichemical.com The sharpness of the melting peak can also provide an indication of the sample's purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is used to study thermal stability and decomposition patterns. A TGA analysis of this compound would show the onset temperature of decomposition and the mass loss associated with the release of volatile fragments as the molecule breaks down under heat.

Chromatographic Techniques (TLC, GC-MS, HPLC) for Purity Profiling and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, assessing purity, and monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used for qualitative monitoring of reactions, such as the reduction of a nitro group, and for preliminary purity checks. sciencemadness.org By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of reactants and the appearance of products can be visualized.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. For derivatives of this compound, reverse-phase (RP) HPLC methods can be developed. sielc.com A typical method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com HPLC is highly effective for determining the purity of the final compound and quantifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. GC-MS can be used to identify and quantify impurities in this compound, even at trace levels. amazonaws.com The mass spectrometer provides structural information based on the fragmentation pattern of the compound, aiding in the identification of unknown byproducts. amazonaws.comnih.gov

Technique Primary Application Information Obtained
TLC Reaction monitoring, preliminary purity checkQualitative assessment of reaction completion and presence of impurities.
HPLC Purity profiling, quantificationHigh-resolution separation, accurate quantification of the main compound and impurities. sielc.com
GC-MS Impurity identification and quantificationSeparation of volatile components, structural elucidation of impurities through mass fragmentation patterns. amazonaws.com

Computational Chemistry Approaches for Methyl 3 Amino 5 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. This method calculates the total energy of a system as a function of its electron density, providing a balance between accuracy and computational cost. For Methyl 3-amino-5-nitrobenzoate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G, would be employed to find the molecule's most stable three-dimensional structure (the global minimum on the potential energy surface). scirp.orgresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. Studies on similar molecules, like 4-methyl-3-nitrobenzoic acid, have successfully used DFT to obtain optimized geometrical parameters that are in good agreement with experimental data. scirp.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are important descriptors of a molecule's reactivity and stability. chemmethod.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered "soft." researchgate.net For this compound, the electron-donating amino (-NH₂) group would be expected to contribute significantly to the HOMO, while the electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups would lower the energy of the LUMO, which would be localized over the aromatic ring and these electron-accepting moieties.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / 2η (where chemical potential μ = -χ)

Table 1: Representative Quantum Chemical Reactivity Descriptors (Hypothetical) This table presents hypothetical but realistic values for this compound based on similar compounds to illustrate the output of a DFT calculation.

ParameterSymbolFormulaValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--2.90
HOMO-LUMO Energy GapΔEELUMO - EHOMO3.95
Ionization PotentialI-EHOMO6.85
Electron AffinityA-ELUMO2.90
Chemical Hardnessη(I - A) / 21.975
Chemical SoftnessS1 / η0.506
Electronegativityχ(I + A) / 24.875
Electrophilicity Indexωμ² / 2η6.02

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These are the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential: Located around the hydrogen atoms of the amino group, making this site a likely hydrogen bond donor.

Neutral/Intermediate Potential: The aromatic ring and the methyl group hydrogens would likely show intermediate potential (green/yellow).

The presence of both strong electron-donating (amino) and electron-withdrawing (nitro) groups on the same aromatic ring creates a significant charge polarization, which would be clearly visible on the MEP map. acs.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By calculating the harmonic frequencies from the optimized geometry, a theoretical spectrum can be generated. Although calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity, they can be scaled by an appropriate factor to achieve excellent agreement with experimental data. researchgate.net

For this compound, vibrational analysis would identify characteristic frequencies for its functional groups. Based on studies of related molecules like methyl benzoate (B1203000) and other nitroaromatics, key vibrational modes can be predicted. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (Hypothetical) This table shows representative vibrational frequencies that would be expected for the key functional groups in this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H Asymmetric & Symmetric Stretching-NH₂3400 - 3500
C-H Aromatic StretchingAr-H3000 - 3100
C-H Aliphatic Stretching-CH₃2850 - 3000
C=O Carbonyl Stretching-COOCH₃1710 - 1730
NO₂ Asymmetric Stretching-NO₂1520 - 1560
C-N StretchingAr-NH₂1250 - 1350
NO₂ Symmetric Stretching-NO₂1330 - 1370
C-O Ester Stretching-COOCH₃1100 - 1300

This correlation between theoretical and experimental spectra helps confirm the molecular structure and provides a detailed assignment of the observed vibrational bands. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvent Effects

While DFT is excellent for static, gas-phase models (or implicit solvent models), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as solvent molecules.

For this compound, MD simulations would be particularly useful for exploring:

Conformational Flexibility: The molecule has rotational freedom around the C(ar)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. A computational study on the closely related methyl 3-nitrobenzoate showed that two planar conformers, resulting from rotation around the C(ar)–C(carbonyl) bond, are the most stable in a vacuum. researchgate.net A similar analysis for this compound would reveal the most stable rotamers and the energy barriers between them.

Solvent Effects: MD simulations explicitly model solvent molecules (e.g., water, ethanol), allowing for a detailed investigation of solvation shells and specific hydrogen bonding interactions. The polarity of the solvent can influence the conformational equilibrium. For methyl 3-nitrobenzoate, the equilibrium between its conformers was shown to be affected by the dielectric permittivity of the solvent. researchgate.net Similar effects would be expected for this compound, where polar solvents would likely stabilize the more polar conformer.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, are essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products.

A key part of studying a reaction mechanism is locating the transition state (TS) , which is the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface and its structure provides insight into the bond-making and bond-breaking processes.

Once a proposed TS structure is found, its identity must be confirmed. This is done by:

Frequency Calculation: A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond that is breaking).

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the path of steepest descent from the TS downhill on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will connect the transition state to the correct reactants and products, confirming that the TS is indeed part of the desired reaction pathway.

For a hypothetical reaction involving this compound, such as an acylation reaction at the amino group, DFT calculations could be used to model the reactants, products, and the transition state. An IRC analysis would then verify the reaction path, providing a complete energetic profile (activation energy) and a detailed atomistic view of the mechanism.

Energetics of Competing Reaction Pathways

A comprehensive search of scientific literature did not yield specific studies detailing the computational analysis of the energetics of competing reaction pathways for this compound.

While the principles of computational chemistry allow for the theoretical investigation of reaction mechanisms and their associated energy profiles, such research has not been published for this particular compound. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to explore potential energy surfaces, identify transition states, and calculate activation energies for various possible reactions. arxiv.orgethz.ch These computational explorations are crucial for understanding reaction kinetics and predicting the most likely transformation products under different conditions.

For a molecule like this compound, which possesses multiple reactive sites—namely the amino group, the nitro group, and the ester functionality—a variety of reaction pathways could be envisaged. These might include electrophilic or nucleophilic aromatic substitution, reduction of the nitro group, or hydrolysis of the ester. A computational study would typically involve modeling the reactants, intermediates, transition states, and products for each potential pathway. The calculated energies would then allow for a comparison of the thermodynamic and kinetic feasibility of these competing reactions, providing a theoretical framework for predicting its chemical behavior.

However, at present, specific energetic data from such computational studies on this compound is not available in the referenced literature.

Molecular Docking and QSAR Studies for Preliminary Biological Activity Prediction

Similarly, a detailed review of published research reveals a lack of specific molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies focused solely on this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. malariaworld.orgcentralasianstudies.org It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. QSAR studies, on the other hand, are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.comnih.govsciengine.com These models are valuable for predicting the activity of new compounds and for optimizing the structure of lead compounds.

While no direct studies on this compound were found, research on related classes of compounds provides a context for how such studies could be applied. For instance, QSAR studies have been conducted on various nitroaromatic compounds to predict their toxicity and other biological effects. nih.govmdpi.comsciengine.com These studies often identify key molecular descriptors, such as hydrophobicity and electronic properties, that correlate with activity.

Furthermore, molecular docking studies have been performed on derivatives of aminobenzoic acid to explore their potential as inhibitors of various enzymes. malariaworld.orgnih.govresearchgate.netresearchgate.net Such studies typically involve docking the ligands into the active site of a target protein to predict binding affinities and interaction patterns.

A hypothetical molecular docking study of this compound would involve selecting a relevant biological target and using computational software to predict its binding mode and affinity. The results could provide preliminary insights into its potential pharmacological activity. A QSAR study would require a dataset of structurally related compounds with known biological activities. By developing a model based on this data, the activity of this compound could be predicted.

In the absence of specific research on this compound, the following table outlines the types of data that would typically be generated in such computational studies:

Computational MethodTypical Data Generated
Molecular Docking Binding Affinity (e.g., in kcal/mol), Predicted Binding Pose, Key Intermolecular Interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
QSAR Predictive equations relating molecular descriptors to biological activity, Statistical parameters of the model (e.g., R², Q²), Predicted activity values (e.g., IC₅₀, LD₅₀).

It is important to reiterate that the data presented in the table is illustrative of the outputs of these computational methods and does not represent actual published data for this compound.

Synthetic Utility and Transformative Applications of Methyl 3 Amino 5 Nitrobenzoate

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

Methyl 3-amino-5-nitrobenzoate serves as a pivotal intermediate in multi-step organic synthesis due to its trifunctional nature. The electron-withdrawing properties of the nitro and ester groups deactivate the aromatic ring, while the amino group acts as an activating, ortho-para directing group. This electronic arrangement allows for selective chemical modifications at different positions.

The primary utility of this compound lies in the distinct reactivity of its functional groups:

The Amino Group: This group can readily undergo diazotization, acylation, and alkylation reactions, providing a handle to introduce a wide variety of substituents or to form heterocyclic rings.

The Nitro Group: The nitro group can be selectively reduced to an amino group, yielding a diamino-substituted benzene (B151609) derivative. sciencemadness.org This transformation is fundamental for creating symmetrical or unsymmetrical structures and is a common strategy in the synthesis of pharmaceuticals and dyes.

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. orgsyn.org

This inherent versatility allows chemists to devise synthetic routes where each functional group is manipulated in a controlled sequence, leading to the construction of complex molecular architectures from a relatively simple and commercially available starting material. chemicalbook.com

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

The structural framework of this compound is a recurring motif in a multitude of biologically active molecules. Its utility as a precursor and intermediate is well-documented in the synthesis of various pharmaceutical agents.

Precursor for the Synthesis of Angiotensin II Receptor Blockers (e.g., Telmisartan intermediates)

Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat high blood pressure and heart failure. wikipedia.orgmayoclinic.orgnih.gov The synthesis of several ARBs involves complex substituted benzimidazole (B57391) cores. While not a direct precursor in the most common industrial synthesis of Telmisartan, isomers and derivatives of methyl aminonitrobenzoate are crucial starting materials. For instance, the synthesis of Telmisartan, a widely used ARB, relies on a key intermediate, Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate. researchgate.netindiamart.com The synthesis of this specific intermediate begins with methyl 4-amino-3-methylbenzoate, which undergoes acylation followed by nitration. researchgate.netrjpbcs.com This highlights the importance of the aminonitrobenzoate scaffold in constructing the complex heterocyclic systems required for ARB activity.

Interactive Data Table: Key Intermediates in Telmisartan Synthesis

The following table lists important intermediates in the synthesis of Telmisartan, demonstrating the relevance of the substituted benzoate (B1203000) structure.

Intermediate NameCAS NumberRoleSource
Methyl 4-amino-3-methylbenzoate18595-14-7Starting material for the benzimidazole core manusaktteva.com
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate152628-01-8Key nitrated intermediate manusaktteva.comhuatengsci.com
4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid152628-03-0Core benzimidazole structure manusaktteva.com

Intermediate in the Development of Antimalarial Agents (e.g., Mefloquine-based ionic complexes)

Malaria remains a significant global health issue, and the search for new, effective antimalarial agents is ongoing. wikipedia.orgnih.gov Mefloquine is a potent antimalarial drug effective against resistant strains of Plasmodium falciparum. wikipedia.orgnih.gov Research into novel antimalarial compounds has explored various chemical scaffolds. Nitroaromatic compounds, including derivatives of nitrobenzoic acid, have been investigated for their antiparasitic activity. mjcce.org.mk For example, studies on organotin(IV) 2-nitrobenzoate (B253500) compounds have demonstrated significant in vitro antimalarial activity against P. falciparum. mjcce.org.mk Although a direct synthetic route from this compound to Mefloquine is not standard, the presence of the nitroaromatic moiety is a feature explored in the design of new antimalarial drugs. The functional groups on this compound provide a template for creating libraries of compounds for screening against the malaria parasite.

Contribution to Anticancer and Anti-inflammatory Drug Research (related benzoic acid derivatives)

The structural motifs present in this compound are of considerable interest in the fields of oncology and anti-inflammatory research. Many benzoic acid derivatives have been synthesized and evaluated for their therapeutic potential.

In anticancer research, aminophenyl groups are found in potent and selective anticancer agents. For example, the compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown significant anticancer activity and forms DNA adducts in sensitive breast cancer cells. researchgate.net This illustrates the value of the substituted aniline (B41778) scaffold, which can be accessed from precursors like this compound.

In the area of anti-inflammatory drug discovery, nitro-substituted aromatic rings are also explored. A related compound, Methyl 4-(4-fluorophenoxy)-3-nitrobenzoate, is used to create compounds with potential anti-inflammatory and analgesic properties. chemimpex.com Furthermore, research has shown that novel carboxylic acids derived from nitro-phenyl structures can be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation. researchgate.net

Synthesis of Other Pharmaceutically Relevant Compounds

The unique arrangement of functional groups in this compound makes it an adaptable starting point for a diverse range of pharmaceutically relevant compounds. The potential for selective reduction of the nitro group to an amine, followed by differential reactions of the two non-equivalent amino groups, opens pathways to complex heterocyclic compounds like benzodiazepines and other nitrogen-containing ring systems. The ester can be converted to an amide, introducing another point of diversity. This versatility makes it a valuable building block for generating compound libraries for high-throughput screening in drug discovery programs. chemicalbook.com

Utility in Agrochemical and Fine Chemical Industries

Beyond pharmaceuticals, this compound and related compounds have applications in the agrochemical and fine chemical sectors. The nitro- and anilide-based structures are found in certain classes of herbicides and pesticides. echemi.com Related intermediates like Methyl 4-(4-fluorophenoxy)-3-nitrobenzoate are explicitly used as key building blocks in the synthesis of modern agrochemicals designed for crop protection. chemimpex.com The ability to selectively target biological pathways in weeds or pests makes this class of compounds valuable to the agricultural industry.

In the fine chemical industry, this compound serves as a readily available, functionalized aromatic building block. It is used in the synthesis of specialty dyes, polymers, and other materials where precise control over the substitution pattern of the aromatic ring is required. Its role as a versatile intermediate makes it a staple in the catalog of chemical suppliers catering to research and development as well as industrial production. chemicalbook.com

Application in Dye and Pigment Manufacturing

The molecular architecture of this compound, featuring a primary aromatic amine, makes it a prime candidate for the synthesis of azo dyes and pigments. The process of creating these colorants typically involves a diazotization-coupling reaction.

The synthesis of azo dyes begins with the diazotization of a primary aromatic amine. In the case of this compound, the amino group (-NH₂) is converted into a diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). This resulting diazonium salt is highly reactive and serves as the electrophile in the subsequent coupling reaction.

The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form an azo compound, characterized by the -N=N- linkage. This azo group is a chromophore that imparts color to the molecule.

While specific commercial dyes originating directly from this compound are not extensively documented in readily available literature, its structural analog, 3,3'-methylenebis(2-amino-5-nitrobenzoic acid), is used to synthesize pyrazolone (B3327878) reactive dyes. raijmr.com In this process, the diamine is tetrazotized and then coupled with various pyrazolone derivatives. raijmr.com This demonstrates the utility of the aminonitrobenzoic acid scaffold in creating dyes for textile applications on fibers like wool and silk. raijmr.com

The general synthetic approach for producing disperse azo dyes often involves the diazotization of an aromatic amine, like an aminonitrobenzoate derivative, followed by coupling with a suitable partner. mdpi.comisca.menih.govijrpr.com The final color and properties of the dye, such as its fastness to light, washing, and perspiration, are determined by the specific structures of both the diazonium salt and the coupling component. mdpi.com

Table 1: General Steps in Azo Dye Synthesis Using an Aromatic Amine Intermediate

StepProcessReagentsConditionsIntermediate/Product
1DiazotizationSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)0–5 °CDiazonium Salt
2CouplingElectron-rich aromatic compound (e.g., phenol, naphthol)Alkaline or acidic medium, < 5 °CAzo Dye

Building Block for Advanced Materials and Functional Organic Molecules

The distinct electronic properties of this compound, arising from the push-pull system of the electron-donating amino group and the electron-withdrawing nitro and methyl ester groups, make it an interesting building block for advanced materials. This type of molecular structure is often a prerequisite for materials with non-linear optical (NLO) properties.

NLO materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications in high-speed information processing and optical communications. The efficiency of second-order NLO materials is related to the molecular hyperpolarizability, which is enhanced in molecules containing strong electron donor and acceptor groups connected by a π-conjugated system.

This compound possesses the fundamental donor-π-acceptor (D-π-A) motif. The amino group acts as the donor, the nitro group as the acceptor, and the benzene ring as the π-bridge. Through chemical modification, this basic structure can be elaborated into more complex chromophores with enhanced NLO properties. For instance, the amino group can be alkylated or incorporated into a larger conjugated system, and the ester group can be modified to tune the molecule's physical properties, such as its solubility and ability to be incorporated into a polymer matrix.

Furthermore, the functional groups of this compound allow for its incorporation into polymers. For example, the amino group can be reacted with diacids or diacyl chlorides to form polyamides, or with epoxides to form epoxy resins. The resulting polymers would have the nitrobenzoate moiety as a pendant group, potentially imparting specific thermal, optical, or mechanical properties to the material. Polymers functionalized with amino acids or their derivatives can exhibit tunable optical properties and responsiveness to stimuli like pH. researchgate.net

Ligand Synthesis for Organometallic Chemistry and Catalysis

In the realm of organometallic chemistry, ligands play a crucial role in determining the structure, reactivity, and catalytic activity of metal complexes. This compound can serve as a precursor for the synthesis of various ligands due to its reactive functional groups.

The amino group can be readily modified to create more complex chelating ligands. For example, it can undergo Schiff base condensation with aldehydes or ketones to form imine-containing ligands. These Schiff base ligands are highly versatile and can coordinate with a wide range of transition metals to form stable complexes. The resulting organometallic compounds can find applications in catalysis, for instance, in oxidation, reduction, or carbon-carbon bond-forming reactions.

Additionally, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then act as a coordinating group. The presence of both an amino-derived group and a carboxylate group could allow for the formation of bidentate or polydentate ligands that bind strongly to metal ions.

The nitro group can also be chemically transformed, most commonly reduced to an amino group. This would yield a diamino-functionalized benzene ring, which can be a precursor to various ligands, including N-heterocyclic carbenes (NHCs) after further cyclization reactions. NHCs are a class of ligands that have become ubiquitous in modern organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form robust bonds with metals.

While direct synthesis of specific organometallic catalysts from this compound is not widely reported, its functional group handles provide clear synthetic pathways to a variety of ligand types that are fundamental to the design of catalysts for homogeneous catalysis.

Table 2: Potential Ligand Types Derived from this compound

Functional Group ModificationResulting Ligand TypePotential Metal Coordination
Schiff base condensation of the amino groupImine LigandsTransition metals (e.g., Fe, Co, Ni, Cu)
Hydrolysis of ester to carboxylic acidCarboxylate LigandsVarious metals
Reduction of nitro to amino groupDiamine-based LigandsPrecursor to N-heterocyclic carbenes

Exploration of Derivatives and Analogs Based on the Methyl 3 Amino 5 Nitrobenzoate Scaffold

Structural Modification Strategies of the Amino, Nitro, and Ester Groups

The strategic modification of the three primary functional groups on the methyl 3-amino-5-nitrobenzoate scaffold allows for the generation of a diverse library of compounds with tailored properties.

The primary amino group (-NH₂) is a nucleophilic center and can be readily functionalized through various reactions.

Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through reactions with alkyl halides. This process can yield secondary or tertiary amines, depending on the reaction conditions and stoichiometry.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form amide derivatives. For instance, the acylation of a similar compound, methyl 4-amino-3-methylbenzoate, with butyryl chloride is a key step in the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate. researchgate.net This transformation is significant as it converts the activating amino group into a less activating, ortho-, para-directing amide group, which can be useful for controlling regioselectivity in subsequent reactions like nitration. researchgate.netmasterorganicchemistry.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This modification can significantly alter the electronic and steric properties of the molecule.

These functionalizations are crucial for modulating the biological activity and physicochemical properties of the resulting derivatives.

The methyl ester group (-COOCH₃) provides another key site for structural diversification.

Transesterification/Esterification: The methyl ester can be converted to other esters, such as the ethyl ester, through transesterification. Alternatively, the parent 3-amino-5-nitrobenzoic acid can be esterified using different alcohols. chemicalbook.com For example, reacting 3-amino-5-nitrobenzoic acid with ethanol (B145695) in the presence of an acid catalyst yields ethyl 3-amino-5-nitrobenzoate. nih.gov

Hydrolysis to Carboxylic Acids: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-5-nitrobenzoic acid. nih.govorganic-chemistry.orgscbt.com This carboxylic acid is a fundamental building block for further modifications.

Conversion to Amides: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and then reacted with various primary or secondary amines to form a wide range of amide derivatives. google.com This strategy is employed in the synthesis of N-substituted benzamides, which are common motifs in pharmacologically active compounds.

A summary of these modifications is presented in the table below.

Modification TargetReaction TypeReagentsProduct Functional Group
Amino GroupAlkylationAlkyl HalidesSecondary/Tertiary Amine
Amino GroupAcylationAcyl Chlorides, AnhydridesAmide
Amino GroupSulfonylationSulfonyl ChloridesSulfonamide
Ester MoietyEsterificationEthanol, Acid CatalystEthyl Ester
Ester MoietyHydrolysisAcid or BaseCarboxylic Acid
Carboxylic AcidAmidationThionyl Chloride, AminesAmide

This table provides a generalized overview of common synthetic transformations.

The nitro group (-NO₂) is a strong electron-withdrawing group that can be chemically transformed, most commonly through reduction.

Reduction to an Amino Group: The reduction of the nitro group to a primary amine is one of the most significant transformations of this scaffold, yielding methyl 3,5-diaminobenzoate. This reaction fundamentally changes the electronic nature of the molecule, converting a strongly deactivating group into a strongly activating one. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is a clean and efficient method. sciencemadness.orgorgsyn.org

Metal-Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are commonly used. masterorganicchemistry.comsciencemadness.org

Other Reagents: Reagents like sodium dithionite (B78146) or indium in the presence of ammonium (B1175870) chloride are also effective. sciencemadness.orgorgsyn.org

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate species like nitroso or hydroxylamine (B1172632) derivatives. nih.govwikipedia.org These intermediates are reactive and can be used in further synthetic steps.

The resulting diamino compound is a valuable intermediate for synthesizing heterocyclic systems and other complex molecules.

Reduction MethodReagentsProduct
Catalytic HydrogenationH₂, Pd/C (or PtO₂)Amine (-NH₂)
Metal in AcidFe/HCl, Sn/HClAmine (-NH₂)
Chemical ReductionSodium DithioniteAmine (-NH₂)
Partial ReductionZn/NH₄ClHydroxylamine (-NHOH)

This table summarizes common methods for the reduction of aromatic nitro groups.

Aromatic Ring Substituent Effects on Reactivity and Electronic Properties

The reactivity and regioselectivity of the aromatic ring in this compound are governed by the interplay of the electronic effects of its three substituents.

Amino Group (-NH₂): This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance (+R effect). scispace.com It strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

Nitro Group (-NO₂): This is a strongly deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring much less reactive towards electrophilic substitution than benzene (B151609). scispace.comlibretexts.org It is a meta-director, guiding incoming electrophiles to position 2 (which is also ortho to the amino group).

Methyl Ester Group (-COOCH₃): This group is also deactivating, withdrawing electron density primarily through a resonance effect (-R effect). aiinmr.com It acts as a meta-director, directing incoming electrophiles to position 5 (which is occupied by the nitro group) or position 1 (occupied by the ester itself).

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-NH₂+R, -IStrongly ActivatingOrtho, Para
-NO₂-R, -IStrongly DeactivatingMeta
-COOCH₃-R, -IDeactivatingMeta

This table outlines the electronic effects of the substituents on the aromatic ring.

Ring System Modifications and Heterocyclic Analogs

The this compound scaffold and its derivatives are valuable precursors for the synthesis of heterocyclic compounds. The presence of multiple reactive functional groups allows for the construction of fused ring systems.

A key strategy involves the reduction of the nitro group to generate a 1,3-diamine (methyl 3,5-diaminobenzoate). This meta-diamine can then undergo cyclization reactions with various reagents to form fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of benzodiazepine-type structures.

Furthermore, the core aminobenzoate structure is conceptually related to other building blocks used in the synthesis of complex heterocycles. For instance, aminopyrazoles are crucial intermediates for synthesizing pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activities. nih.govbme.hu The synthesis of these systems often involves the condensation of an aminopyrazole with a β-dicarbonyl compound or a similar synthon. researchgate.netsemanticscholar.orgnih.gov While not a direct conversion, the chemical logic of using an amino-substituted aromatic or heteroaromatic ring as a nucleophile to build a fused pyrimidine (B1678525) ring is a well-established strategy in medicinal chemistry.

An existing example of a direct heterocyclic analog is 3-Amino-5-nitrobenzisothiazole, which replaces the carboxylic acid moiety with a fused isothiazole (B42339) ring system, demonstrating how the core substitution pattern can be incorporated into different heterocyclic frameworks. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Derivatives of nitroaromatic compounds, including those from the this compound scaffold, have been investigated for a range of biological activities, such as antibacterial and antitumor properties. mdpi.comnih.govresearchgate.net Structure-activity relationship (SAR) studies help to elucidate the molecular features responsible for these activities.

Role of the Nitro Group: The nitro group is often crucial for biological activity. Its strong electron-withdrawing nature can be essential for binding to biological targets. mdpi.com In some contexts, particularly in antimicrobial and antiparasitic agents, the nitro group can act as a prodrug element, undergoing bioreduction within target cells to generate reactive nitroso or hydroxylamine species that cause cellular damage. nih.gov The position of the nitro group on the aromatic ring significantly impacts activity. For example, in studies on 3-arylcoumarins, nitro substitution was found to be a key determinant of antibacterial activity against Staphylococcus aureus. researchgate.net

Role of the Amino Group: The amino group and its derivatives (amides, sulfonamides) provide a key point for interaction with biological macromolecules, often through hydrogen bonding. Functionalization of the amino group can modulate lipophilicity, steric bulk, and hydrogen bonding capacity, thereby fine-tuning the potency and selectivity of the compound. For instance, in a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, modifications at this position led to compounds with varying antioxidant and cytotoxic activities. researchgate.net

Influence of Other Substituents: The nature and position of other substituents on the aromatic ring can drastically alter biological activity. These changes can affect the electronic properties of the molecule, its conformation, and its ability to fit into a binding site. SAR studies on 4-nitrobenzyl carbamates of 5-aminobenz[e]indoline have shown that modifications to substituents can influence their effectiveness as prodrugs. sci-hub.box

The following table summarizes general SAR observations for related nitroaromatic compounds.

Structural FeatureModificationGeneral Impact on Biological Activity
Nitro Group Removal or replacementOften leads to a significant loss of activity, especially in antimicrobial contexts. nih.gov
Positional IsomerismThe specific location (ortho, meta, para) of the nitro group is critical for optimal target interaction. researchgate.net
Amino Group Acylation/SulfonylationModulates polarity and hydrogen bonding potential, affecting potency and selectivity.
Conversion to GuanidineCan introduce positive charge and enhance interactions with negatively charged pockets in proteins.
Ester/Carboxylic Acid Conversion to AmidesIntroduces new hydrogen bond donors/acceptors and allows for exploration of steric effects.
Aromatic Ring Introduction of HalogensCan increase lipophilicity and potentially introduce halogen bonding interactions.
Introduction of Alkoxy groupsCan alter solubility and metabolic stability.

This table presents generalized SAR trends observed in various classes of nitroaromatic compounds.

Emerging Research Directions and Future Perspectives

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of aminonitrobenzoates, while established, is an area ripe for innovation. Traditional methods often involve multi-step processes, including nitration and reduction, which can present challenges in terms of yield, regioselectivity, and the use of harsh reagents. Future research is expected to focus on developing more sustainable and efficient synthetic pathways.

One promising direction is the adoption of continuous flow chemistry . This technology offers significant advantages over conventional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions like nitration, and the potential for automated, high-throughput production. For instance, patents related to similar compounds, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, already describe the use of continuous flow reactors to reduce reaction times and improve safety. Applying these principles to the synthesis of Methyl 3-amino-5-nitrobenzoate could lead to more economical and environmentally friendly production processes.

Another area of development is the use of novel catalytic systems. Research into the gas-phase hydrogenation of nitroaromatics using advanced catalysts could offer a cleaner alternative to traditional metal-acid reductions. biosynth.com The goal would be to achieve selective reduction of a dinitro precursor to this compound with high efficiency and minimal byproducts.

Table 1: Comparison of Synthetic Methodologies for Nitroaromatic Compounds

MethodologyTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Vessel Large flasks or reactorsMicroreactors or tube reactors
Safety Lower, especially for exothermic reactions like nitrationHigher, due to small reaction volumes and superior heat control
Efficiency Can be lower due to slower reaction times and workupHigher, with potential for rapid optimization and automation
Scalability Can be complex and require significant process redesignMore straightforward scale-up by parallelization or longer run times
Byproducts Can be significant, requiring extensive purificationOften reduced due to precise control over reaction parameters

Application of Advanced Spectroscopic and Analytical Techniques for In-situ Monitoring of Reactions

To optimize the novel synthetic methods mentioned above, real-time understanding of the reaction progress is crucial. Process Analytical Technology (PAT) is a framework that involves monitoring and controlling manufacturing processes through timely measurements of critical quality and performance attributes. Future research will likely involve integrating advanced spectroscopic techniques for the in-situ monitoring of the synthesis of this compound.

Techniques such as Raman and infrared (IR) spectroscopy , coupled with fiber-optic probes, can be directly inserted into a reactor to track the consumption of reactants and the formation of products and intermediates without the need for sampling. This is particularly valuable for reactions involving reactive intermediates, such as the partial reduction of a dinitroaromatic precursor. The ability to monitor the selective formation of the amino group while the nitro group remains intact would allow for precise control over the reaction, maximizing yield and purity. acs.org Furthermore, techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used for real-time monitoring of complex reaction mixtures, providing detailed molecular-level information. acs.org

Exploration in Targeted Drug Delivery Systems and Prodrug Design

The functional groups of this compound make it an intriguing scaffold for medicinal chemistry, particularly in the design of prodrugs for targeted therapy. A prodrug is an inactive compound that is converted into a pharmacologically active drug in vivo. googleapis.com

The nitro group is a key feature in this context. It can be selectively reduced to an amino group by nitroreductase enzymes, which are found in high concentrations under the hypoxic (low oxygen) conditions characteristic of solid tumors. This targeted activation mechanism is a cornerstone of hypoxia-activated prodrugs (HAPs) . Future research could explore the use of this compound as a "trigger" moiety in a prodrug. The active drug would be attached to the scaffold and rendered inactive. Upon reaching the hypoxic tumor environment, the nitro group would be reduced, initiating a cascade that releases the active drug precisely at the target site, thereby minimizing side effects on healthy tissues. utep.edu

Furthermore, the amino group offers a convenient handle for conjugation to various drug molecules or to targeting ligands that can direct the compound to specific cells or tissues. nih.gov The development of such prodrugs represents a significant frontier in creating more selective and effective cancer therapies. saspublishers.comjournaljmsrr.com

Table 2: Potential Prodrug Strategies Involving a Nitroaromatic Trigger

Prodrug StrategyActivation MechanismTherapeutic ApplicationRationale for this compound
Hypoxia-Activated Prodrug (HAP) Enzymatic reduction of the nitro group in low-oxygen environments (e.g., tumors). utep.eduTargeted cancer therapy.The nitro group can act as the hypoxic trigger. The amino and ester groups provide sites for drug attachment.
Enzyme-Directed Prodrug Therapy Activation by specific enzymes overexpressed in target tissues.Various, including cancer and inflammatory diseases.The ester group could be designed for cleavage by specific esterase enzymes.
Self-Immolative Linkers The trigger (nitro group reduction) initiates a self-cleavage reaction to release the drug.Precise control over drug release.The electronic arrangement of the molecule could be engineered to facilitate self-immolation post-reduction.

Investigation in Materials Science and Supramolecular Chemistry

The field of materials science is constantly seeking new molecular building blocks with unique properties. rroij.comrroij.comepfl.chcrimsonpublishers.comnih.gov The structure of this compound, with its hydrogen bond donors (amino group) and acceptors (nitro and ester groups), makes it a prime candidate for the construction of novel supramolecular assemblies and crystalline materials.

A key area of future investigation is the formation of co-crystals . A co-crystal is a multi-component crystal in which different molecules are held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonds. acs.org By co-crystallizing this compound with other molecules (co-formers), it may be possible to create new materials with tailored properties, such as altered solubility, stability, or optical characteristics. acs.orggoogle.com For example, co-crystals involving nitrobenzoic acid derivatives have been studied for their unique structural motifs. acs.org

Furthermore, the compound could be explored as a component in the development of functional materials like metal-organic frameworks (MOFs) or supramolecular gels . The ability of nitro-substituted compounds to participate in specific intermolecular interactions has been leveraged to create MOFs for sensing applications. chemicalbook.com The directed self-assembly of this compound or its derivatives could lead to materials with applications in sensing, separation, or catalysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

The future of chemical research will be heavily influenced by computational tools, including artificial intelligence (AI) and machine learning (ML). google.com These technologies can dramatically accelerate the discovery and development of new molecules and processes.

For this compound and its derivatives, AI could be applied in several ways. Firstly, computational screening can be used to predict the properties of a vast number of virtual derivatives. For instance, machine learning models could be trained to predict the drug-likeness, binding affinity to a specific biological target, or material properties of novel compounds based on the this compound scaffold. This would allow researchers to prioritize the synthesis of only the most promising candidates.

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-5-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common synthetic route involves refluxing equimolar amounts of mefloquine and 3-amino-5-nitrobenzoic acid in ethanol for 20 minutes, followed by slow crystallization at room temperature . Optimization includes:

  • Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve both reactants.
  • Temperature control : Reflux ensures sufficient energy for reaction completion without decomposition.
  • Purity monitoring : IR spectroscopy (e.g., characteristic peaks at 1632 cm⁻¹ for C=O and 1555 cm⁻¹ for nitro groups) confirms product identity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., nitro, ester, amine) via absorption bands between 3600–2200 cm⁻¹ (broad O-H/N-H stretches) and 1344–1389 cm⁻¹ (nitro symmetric/asymmetric stretches) .
  • Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and intermolecular interactions. SHELX programs (e.g., SHELXL for refinement) are used to model hydrogen bonds and disordered solvent molecules .
  • Hydrogen bond analysis : Graph set analysis (e.g., Etter’s formalism) classifies O-H···O, N-H···O, and O-H···F interactions in crystal packing .

Q. How is the crystal structure of this compound derivatives determined, and what software is recommended for refinement?

Methodological Answer:

  • Data collection : High-resolution X-ray diffraction data (e.g., Mo-Kα radiation) is collected at low temperatures to minimize thermal motion .
  • Refinement tools : SHELXL refines atomic positions, anisotropic displacement parameters, and hydrogen-bonding networks. Disordered solvent molecules (e.g., water) are modeled with partial occupancy .
  • Visualization : ORTEP-III generates thermal ellipsoid plots to visualize molecular conformation and disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or occupancy factors, when refining this compound derivatives?

Methodological Answer:

  • Disorder modeling : Use SHELXL’s PART instruction to refine partial occupancies for disordered solvent molecules (e.g., water in the title salt, refined at 0.414, 0.627, and 0.459 occupancy) .
  • Validation tools : Check R-factor convergence (<5% discrepancy) and analyze residual electron density maps to avoid overfitting .
  • Cross-validation : Compare hydrogen-bond geometries with established databases (e.g., Cambridge Structural Database) to ensure consistency .

Q. What strategies are recommended for optimizing synthetic protocols to minimize byproducts in this compound synthesis?

Methodological Answer:

  • Stoichiometric control : Maintain a 1:1 molar ratio of reactants to avoid unreacted starting materials .
  • Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from nitro-reduction byproducts.
  • In-situ monitoring : Employ TLC or HPLC to track reaction progress and identify intermediates .

Q. How do hydrogen-bonding networks influence the stability and supramolecular assembly of this compound cocrystals or salts?

Methodological Answer:

  • Network analysis : Identify hydrogen-bond motifs (e.g., R₂²(8) rings formed by O-H···O and N-H···O interactions) using Mercury software .
  • Thermal stability : Correlate hydrogen-bond density with DSC/TGA data; higher bond density often increases melting points .
  • Co-crystal design : Introduce complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to stabilize layered ab-plane packing .

Q. What are the challenges in interpreting IR and NMR data for this compound derivatives, and how can they be mitigated?

Methodological Answer:

  • Signal overlap : In IR, nitro and ester carbonyl peaks may overlap. Deconvolute spectra using Gaussian fitting or second-derivative analysis .
  • NMR complexity : Aromatic proton splitting in ¹H NMR can obscure integration. Use high-field instruments (≥500 MHz) and 2D-COSY to resolve coupling patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.